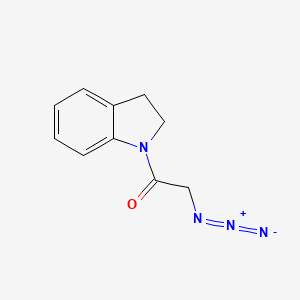

1-(Azidoacetyl)indoline

Overview

Description

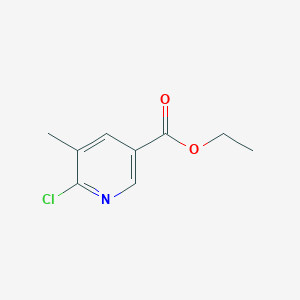

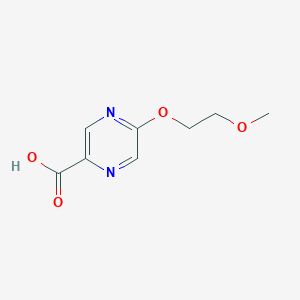

1-(Azidoacetyl)indoline, also known as AAIL, is a nitrogenous heterocyclic compound that contains both an acetyl group and an azido group. It is a biochemical used for proteomics research . The molecular formula is C10H10N4O and the molecular weight is 202.21 .

Synthesis Analysis

The synthesis of indolines, including this compound, has been a topic of interest in recent years . Traditional methods to prepare indolines include reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . Stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The InChI string is InChI=1S/C10H10N4O/c11-13-12-7-10(15)14-6-5-8-3-1-2-4-9(8)14/h1-4H,5-7H2 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, indoline compounds have been used in the development and synthesis of various drugs . The development of new methods for indole synthesis has been a focus in recent years .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 202.21 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The compound is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Scientific Research Applications

Synthesis and Characterization

- 1-Amino-2-methylindoline, a precursor used in antihypertension drug synthesis, reacts with monochloramine to form 1-amino-2-methylindole and azo(2-methyl)indoline, both of which have been isolated and characterized for their potential in drug development (Peyrot et al., 2001).

Antimicrobial and Antifungal Activity

- Certain 1H-Indole derivatives, synthesized by reacting indole with chloroacetylchloride, displayed significant antimicrobial and antifungal activities against various pathogens (2020).

Therapeutic Potential in Cancer Treatment

- The indoline structure, present in a range of natural products, has been explored in recent years for its potential in cancer treatment. Drugs containing indoline are being developed for their anticancer properties (Wei et al., 2023).

Role in the Synthesis of Complex Molecules

- Indolin-3-one derivatives have been used in cascade reactions for assembling complex molecules with significant enantioselectivity and yield, indicating their potential in advanced synthetic chemistry (Zhao et al., 2014).

Development of New Drug Scaffolds

- Indoline derivatives have been synthesized and evaluated for their potent antioxidant and anti-inflammatory activities, showcasing their utility in developing treatments for conditions associated with chronic inflammation (Zeeli et al., 2018).

Applications in Organic Photochemical Reactions

- Indoline heterocyclic ring-based compounds, showing various biological activities, have been synthesized using environmentally friendly methods, demonstrating their applicability in green chemistry and organic photochemical reactions (Li et al., 2021).

Contribution to Antihypertensive Agents

- Indoline derivatives have been investigated for their ability to inhibit angiotensin-converting enzyme, showing promise as antihypertensive agents (Kim et al., 1983).

Future Directions

properties

IUPAC Name |

2-azido-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-13-12-7-10(15)14-6-5-8-3-1-2-4-9(8)14/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFNJXXGSVGOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Aminopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1398851.png)

![7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-](/img/structure/B1398855.png)

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398857.png)

![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)